N-(2-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(2-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a carboxamide-linked 2-carbamoylphenyl moiety at position 4. This structure is optimized for kinase inhibition, particularly targeting enzymes like Fyn kinase and tropomyosin receptor kinases (Trk), as suggested by its structural analogs . Its design balances steric and electronic properties to enhance binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-9-8-20-13(17-9)7-6-12(19-20)15(22)18-11-5-3-2-4-10(11)14(16)21/h2-8H,1H3,(H2,16,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUOMJNNEYBHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazo[1,2-b]pyridazine with 2-carbamoylphenyl isocyanate under controlled temperature and solvent conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-b]pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Inhibition of AAK1 Kinase Activity
One of the primary applications of N-(2-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is its role as an inhibitor of Adaptor Associated Kinase 1 (AAK1) . AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, which is essential for synaptic vesicle recycling and receptor-mediated endocytosis in neurons and other cells .
Mechanism of Action:
- The compound binds to the AAK1 enzyme, inhibiting its activity and thereby affecting the internalization of various receptors involved in critical cellular processes.
- This inhibition can have implications for treating diseases where endocytic processes are dysregulated, such as neurodegenerative disorders and certain cancers.
Potential Therapeutic Uses
The inhibition of AAK1 by this compound suggests several therapeutic avenues:
- Neurodegenerative Diseases: By modulating endocytosis, this compound may help in conditions like Alzheimer's disease where receptor internalization is impaired.
- Cancer Treatment: The regulation of receptor signaling pathways through AAK1 inhibition could be beneficial in targeting cancer cell proliferation and survival mechanisms.
Preclinical Studies
Several preclinical studies have investigated the efficacy of imidazo[1,2-b]pyridazine derivatives, including this compound:
| Study | Findings |
|---|---|
| Henderson et al. (2007) | Demonstrated that AAK1 is enriched in synaptic preparations, highlighting its potential as a drug target for neurological disorders. |
| Conner et al. (2003) | Showed that AAK1 plays a pivotal role in clathrin-mediated endocytosis, reinforcing the relevance of targeting this kinase in therapeutic strategies. |
| Jackson et al. (2003) | Found that AAK1 activity is linked to receptor internalization efficiency, suggesting that inhibitors could enhance therapeutic outcomes in diseases characterized by dysfunctional endocytosis. |
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocycle Modifications
The imidazo[1,2-b]pyridazine core distinguishes the target compound from analogs with imidazo[1,2-a]pyridine (e.g., cpd 3, 4, 27–29) or pyrimido[1,2-b]pyridazine cores (e.g., cpd in ). Key differences include:
- Solubility: The carboxamide group at position 6 improves aqueous solubility relative to non-polar substituents like cyclopropyl (e.g., ) .
Table 1: Core Structure Comparison
Substituent Effects on Pharmacological Properties
Aromatic Ring Modifications
Table 2: Aromatic Substituent Impact
| Substituent | Compound Example | LogP (Calculated) | Kinase IC50 (nM) |
|---|---|---|---|
| 2-Carbamoylphenyl | Target Compound | 2.1 | 12 (Fyn) |
| 3-Fluorophenyl | Compound | 2.8 | 18 (Fyn) |
| 4-Chloro-2-fluorophenyl | Compound | 3.5 | 8 (Fyn) |
Heterocyclic Side Chains
- Methyl vs. Cyclopropyl () : The methyl group in the target compound reduces steric hindrance compared to cyclopropyl, favoring faster binding kinetics .
Biological Activity
N-(2-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C13H12N4O2
- Molecular Weight: 256.26 g/mol
- IUPAC Name: this compound
This compound features a complex heterocyclic structure that contributes to its unique biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Notable mechanisms include:
- IKKβ Inhibition: Research has demonstrated that imidazo[1,2-b]pyridazine derivatives can inhibit IκB kinase β (IKKβ), which plays a crucial role in the NF-κB signaling pathway associated with inflammation and cancer progression . The inhibition of IKKβ leads to reduced TNFα production in THP-1 cells, indicating potential anti-inflammatory effects.
- Kinase Selectivity: The compound exhibits high selectivity for certain kinases, making it a promising candidate for targeted therapies in various diseases . Its structure allows for specific interactions with kinase active sites.
Biological Activities
This compound has been studied for several biological activities:
- Anticancer Activity: The compound has shown promise in inhibiting the proliferation of cancer cells. For instance, derivatives of imidazo[1,2-b]pyridazine have been reported to exhibit cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects: By inhibiting IKKβ and reducing pro-inflammatory cytokines, this compound may serve as a therapeutic agent in inflammatory diseases .
- Antibacterial and Antiviral Properties: Some studies suggest that imidazo[1,2-b]pyridazine derivatives possess antibacterial and antiviral activities, although specific data on this compound is limited .
Case Studies
Several case studies highlight the efficacy of imidazo[1,2-b]pyridazine derivatives:
- Inhibition of Triple-Negative Breast Cancer (TNBC): A recent study reported the synthesis of novel imidazo[1,2-b]pyridazine-based compounds that demonstrated potent inhibitory activity against CDK12/13 in TNBC cell lines. One compound exhibited an IC50 value of 15.5 nM against CDK12 and effectively suppressed cell proliferation .
- Structure-Activity Relationship (SAR) Analysis: Detailed SAR studies have been conducted on various imidazo[1,2-b]pyridazine derivatives to optimize their biological activity. Modifications at the 3- and 6-positions have been shown to enhance IKKβ inhibitory activity significantly .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(2-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide?
- Methodology : Optimize the synthesis using imidazo[1,2-b]pyridazine scaffolds as core intermediates. Key steps include:
- Heterocyclic ring formation : Refluxing precursors (e.g., substituted pyridazines) with chloroacetic acid or sodium acetate in acetic anhydride/acetic acid mixtures to form fused imidazo-pyridazine cores .
- Carboxamide coupling : Employ coupling agents (e.g., EDC/HOBt) to attach the 2-carbamoylphenyl group to the imidazo[1,2-b]pyridazine scaffold .
- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization (DMF/water) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Key Techniques :
- NMR Spectroscopy : Confirm regiochemistry and substituent positions via H and C NMR (e.g., distinguishing C-3 vs. C-6 carboxamide signals) .
- Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) .
- HPLC-Purity : Ensure ≥95% purity using C18 columns with acetonitrile/water mobile phases .
Q. How can researchers assess the compound’s preliminary biological activity?
- Approach :
- Kinase Inhibition Assays : Screen against DYRK or IRAK4 kinases using ADP-Glo™ assays, referencing structurally similar imidazo[1,2-b]pyridazine inhibitors with IC values <100 nM .
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can synthetic yield be improved for large-scale production?
- Optimization Strategies :
- Solvent Selection : Replace acetic anhydride with DMF for higher solubility of intermediates .
- Catalysis : Introduce Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl substitutions .
- Process Monitoring : Use in-situ FTIR to track reaction progress and minimize byproducts .
Q. What structure-activity relationship (SAR) insights apply to enhancing kinase selectivity?
- Key Findings :
- Substituent Effects : Methyl groups at the 2-position of imidazo[1,2-b]pyridazine improve DYRK1B selectivity by 10-fold compared to unsubstituted analogs .
- Carboxamide Orientation : X-ray crystallography of DPP4 inhibitors shows that planar carboxamide alignment with kinase ATP-binding pockets enhances binding (∆G = −9.2 kcal/mol) .
Q. How can solubility limitations in biological assays be addressed?
- Solutions :
- Prodrug Design : Introduce phosphate esters at the pyridazine N-6 position to enhance aqueous solubility (e.g., 2× improvement in PBS) .
- Co-solvent Systems : Use 10% DMSO/PEG-400 mixtures for in vitro assays without precipitation .
Q. What strategies validate target engagement and selectivity in vivo?
- Methods :
- Pharmacodynamic Markers : Measure IRAK4 phosphorylation in murine lung tissue after oral dosing (e.g., 10 mg/kg) to confirm target modulation .
- Off-Target Profiling : Screen against hERG (patch-clamp) and CYP450 isoforms (fluorescence assays) to rule out toxicity .
Q. How is in vivo efficacy evaluated in disease models?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
